molecular formula C7H7ClINO B1414086 6-Chloro-3-ethoxy-2-iodopyridine CAS No. 1881463-83-7

6-Chloro-3-ethoxy-2-iodopyridine

Cat. No.: B1414086
CAS No.: 1881463-83-7
M. Wt: 283.49 g/mol
InChI Key: OLQUNDZYQGNOGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-3-ethoxy-2-iodopyridine is a heterocyclic organic compound that belongs to the pyridine family Pyridine derivatives are widely recognized for their significant roles in pharmaceuticals, agrochemicals, and material sciences

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-ethoxy-2-iodopyridine typically involves halogenation and etherification reactions One common method is the halogen-metal exchange reaction followed by iodination

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and etherification processes. These methods are optimized for high yield and purity, often employing catalysts and controlled reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-ethoxy-2-iodopyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions, forming carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Cross-Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used along with bases like potassium carbonate in solvents like tetrahydrofuran.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be obtained.

    Coupling Products: The major products are biaryl or diaryl compounds formed through cross-coupling reactions.

Scientific Research Applications

6-Chloro-3-ethoxy-2-iodopyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the synthesis of drug candidates targeting various diseases.

    Industry: It is utilized in the production of advanced materials and as a precursor in the synthesis of functionalized pyridine derivatives.

Mechanism of Action

The mechanism of action of 6-Chloro-3-ethoxy-2-iodopyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-3-methoxy-2-iodopyridine
  • 6-Chloro-3-ethoxy-2-bromopyridine
  • 6-Chloro-3-ethoxy-2-fluoropyridine

Uniqueness

6-Chloro-3-ethoxy-2-iodopyridine is unique due to the combination of chlorine, ethoxy, and iodine substituents on the pyridine ring. This specific arrangement of substituents imparts distinct reactivity and properties, making it valuable for targeted synthesis and applications in various fields.

Properties

IUPAC Name

6-chloro-3-ethoxy-2-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClINO/c1-2-11-5-3-4-6(8)10-7(5)9/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQUNDZYQGNOGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(N=C(C=C1)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-3-ethoxy-2-iodopyridine
Reactant of Route 2
Reactant of Route 2
6-Chloro-3-ethoxy-2-iodopyridine
Reactant of Route 3
Reactant of Route 3
6-Chloro-3-ethoxy-2-iodopyridine
Reactant of Route 4
Reactant of Route 4
6-Chloro-3-ethoxy-2-iodopyridine
Reactant of Route 5
Reactant of Route 5
6-Chloro-3-ethoxy-2-iodopyridine
Reactant of Route 6
Reactant of Route 6
6-Chloro-3-ethoxy-2-iodopyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.